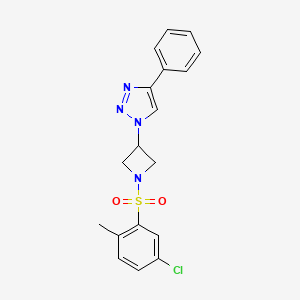

1-(1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 4-phenyl group and at the 4-position with an azetidin-3-yl moiety bearing a 5-chloro-2-methylphenylsulfonyl group. The sulfonyl-azetidine linkage introduces steric bulk and electron-withdrawing effects, which may enhance binding specificity in pharmacological contexts, such as enzyme inhibition or receptor modulation . Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for 1,2,3-triazole formation, followed by sulfonylation of the azetidine ring .

Properties

IUPAC Name |

1-[1-(5-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2S/c1-13-7-8-15(19)9-18(13)26(24,25)22-10-16(11-22)23-12-17(20-21-23)14-5-3-2-4-6-14/h2-9,12,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSGLHAXWCOKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a novel compound that combines an azetidine ring with a triazole moiety, enhanced by a sulfonyl group. This unique structure contributes to its potential as a therapeutic agent in various medical applications. The compound's molecular formula is C18H17ClN4O2S, with a molecular weight of approximately 388.87 g/mol.

Structural Features

The structural configuration of this compound includes:

- Azetidine Ring : A four-membered saturated heterocyclic structure that can influence biological activity through conformational flexibility.

- Triazole Moiety : A five-membered ring containing three nitrogen atoms, known for its diverse reactivity and biological properties.

- Sulfonyl Group : Enhances solubility and biological interactions, potentially increasing the compound's efficacy in medicinal applications.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,3-triazole framework exhibit significant antimicrobial activities. Specifically, 1-(1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has shown potential against various bacterial strains. The presence of the chlorine atom and sulfonyl group contributes to its enhanced reactivity and binding affinity with microbial targets .

The compound's mechanism involves:

- Binding Interactions : The dipolar interactions and hydrogen bonding capabilities provided by the triazole and azetidine rings facilitate effective binding to biomolecules.

- Cell Signaling Modulation : Studies suggest that this compound can modulate critical cell signaling pathways associated with cell proliferation and survival, indicating its potential as an anticancer agent.

Case Studies

Several studies have investigated the biological activity of similar triazole compounds. For instance:

- A study on triazoles demonstrated their effectiveness as COX inhibitors and their role in targeting HIV protease .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | Antibacterial | 4.00 |

| Compound B | Anticancer | 2.18 |

| 1-(1-(5-chloro...) | Potentially Anticancer | TBD |

Synthesis and Yield

The synthesis of 1-(1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multi-step reactions. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific biological targets.

Scientific Research Applications

Structural Characteristics

The compound features:

- Molecular Formula : CHClNOS

- Molecular Weight : 388.87 g/mol

- Key Functional Groups :

- Triazole ring

- Azetidine ring

- Sulfonyl group

These structural elements contribute to its reactivity and biological activity, making it a candidate for various applications.

Antifungal and Antibacterial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antifungal and antibacterial activities. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of fungal strains such as Candida albicans and Rhodotorula mucilaginosa, with some compounds demonstrating greater efficacy than established antifungal agents like fluconazole . The presence of the sulfonyl group enhances these properties, potentially through improved interaction with target biomolecules.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. The triazole derivatives have been shown to induce apoptosis in cancer cell lines such as HCT-116 and HeLa, with IC values indicating significant cytotoxicity . The mechanism of action appears to involve modulation of cell signaling pathways critical for cell survival and proliferation .

Synthetic Chemistry Applications

The synthesis of 1-(1-((5-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multi-step reactions that require careful control of reaction conditions. The optimization of parameters such as temperature and solvent choice is crucial for achieving high yields and purity. The compound's unique combination of functional groups allows for further derivatization, leading to the development of new compounds with enhanced biological activities.

Study on Antifungal Activity

A study conducted on a series of triazole derivatives demonstrated their antifungal efficacy against various strains. The compounds were synthesized via multistep reactions and evaluated for their Minimum Inhibitory Concentration (MIC) values. Compounds exhibiting MIC values ≤ 25 µg/mL were identified as significantly more potent than fluconazole against Candida species .

Anticancer Mechanism Exploration

In another case study, the anticancer properties of related triazole compounds were investigated. The study found that specific derivatives increased the number of apoptotic cells in treated cultures, suggesting a potential mechanism involving the disruption of mitochondrial membrane integrity and subsequent activation of apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings

Steric and Electronic Effects: The target compound’s 5-chloro-2-methylphenylsulfonyl group introduces greater steric hindrance compared to imidazole-sulfonyl analogs and non-sulfonyl derivatives like 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole . This could enhance target selectivity in enzyme inhibition. The sulfonyl group’s electron-withdrawing nature may increase hydrogen-bonding capacity, contrasting with thioether-containing analogs (e.g., ), which lack such strong dipole interactions .

Crystallographic Differences: The trifluoromethyl-substituted analog () crystallizes in the C2/c space group with distinct dihedral angles (21.29° and 32.19°) and head-to-tail packing along the a-axis .

Pharmacological Implications :

- The azetidine ring in the target compound imposes conformational rigidity compared to five-membered heterocycles (e.g., pyrazoles in ), which could optimize binding to deep protein pockets .

- Chlorine and methyl groups on the phenyl ring may enhance lipophilicity, favoring blood-brain barrier penetration relative to fluorophenyl analogs () .

Synthetic Accessibility :

- While CuAAC is a common synthetic route for 1,2,3-triazoles (), the sulfonylation step for the target compound requires careful optimization to avoid azetidine ring strain .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.